molecular formula C3H2Cl2O2 B156481 Malonyl chloride CAS No. 1663-67-8

Malonyl chloride

Cat. No.: B156481
CAS No.: 1663-67-8
M. Wt: 140.95 g/mol
InChI Key: SXYFKXOFMCIXQW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Malonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Acylation Reactions
Malonyl chloride is predominantly utilized in acylation reactions, where it serves as a reagent for O-, S-, N-, and C-acylation. This capability makes it a valuable building block for the synthesis of a wide array of organic compounds, including heterocycles and supramolecular structures. For instance, it has been employed in the synthesis of bicyclo[3.3.1]nonane-trione systems, which are integral to many natural products .

Synthesis of Malonamide Derivatives
One notable application of this compound is in the synthesis of malonamide derivatives. These derivatives have been shown to possess significant biological activities, including antidiabetic properties and potential use as anion receptors. The reaction of this compound with various amines leads to the formation of malonamides under mild conditions, showcasing its utility in medicinal chemistry .

Medicinal Chemistry

Antidiabetic and Antimicrobial Activities
Research indicates that malonamide derivatives synthesized from this compound exhibit potent antidiabetic effects and antimicrobial properties. For example, studies have demonstrated that certain malonamide compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them candidates for pharmaceutical development .

Potential COVID-19 Therapeutics
Recent investigations have explored the use of this compound-derived compounds in combating SARS-CoV-2. These compounds may function as lysosomotropic agents that inhibit viral entry by altering endosomal pH levels, thereby preventing viral fusion and propagation within host cells . This application highlights the compound's potential role in developing antiviral therapies.

Material Science

Synthesis of Supramolecular Compounds
this compound is also significant in materials science for creating supramolecular compounds. Its ability to form complex structures through acylation reactions allows for the development of new materials with tailored properties for various applications, including drug delivery systems and advanced coatings .

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisAcylation reactionsVersatile biselectrophilic reagent for multiple reactions
Medicinal ChemistryAntidiabetic and antimicrobial agentsEffective against pathogens; potential antiviral uses
Material ScienceSynthesis of supramolecular compoundsDevelopment of new materials with specific properties

Case Study: Malonamide Derivatives

A study by Aderibigbe et al. details the synthesis of malonamide derivatives from this compound. The research highlights various methodologies employed to achieve high yields and efficiencies while exploring their biological activities .

Case Study: COVID-19 Therapeutics

A recent study proposed that compounds derived from this compound could inhibit SARS-CoV-2 by acting on endosomal pathways. The findings suggest that manipulating pH levels within cells may provide a novel approach to preventing viral infections .

Comparison with Similar Compounds

Malonyl chloride can be compared with other acyl chlorides such as:

Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in the formation of cyclic compounds through diacylation reactions . This property distinguishes it from other acyl chlorides that may not exhibit the same level of reactivity or versatility in synthetic applications.

Biological Activity

Malonyl chloride, a derivative of malonic acid, is primarily recognized for its role in organic synthesis. However, recent research has shed light on its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with cellular pathways, enzymatic functions, and implications in various health contexts.

This compound (C₃H₄ClO₂) is an acyl chloride that can be synthesized from malonic acid through chlorination. It is a reactive compound, often used to introduce malonyl groups into organic molecules. The synthesis typically involves the reaction of malonic acid with thionyl chloride or oxalyl chloride, yielding this compound with high efficiency under controlled conditions .

1. Role in Metabolism

Malonyl-CoA, the active form of this compound in biological systems, plays a crucial role in lipid metabolism. It acts as an inhibitor of carnitine palmitoyltransferase I (CPT-1), which is essential for fatty acid transport into mitochondria for β-oxidation. Elevated levels of malonyl-CoA prevent fatty acid oxidation by inhibiting CPT-1 activity, thereby regulating energy metabolism .

Table 1: Effects of Malonyl-CoA on Fatty Acid Metabolism

Parameter Effect Reference
CPT-1 ActivityInhibition
Fatty Acid OxidationDecreased
Glucose OxidationIncreased

2. Impact on Cardiac Function

Studies have demonstrated that malonyl-CoA accumulation can improve cardiac function by modulating energy substrate utilization. Inhibition of malonyl-CoA decarboxylase (MCD) has been shown to enhance cardiac performance by increasing malonyl-CoA levels, thus reducing fatty acid oxidation and promoting glucose utilization . This shift in substrate preference is particularly beneficial in heart failure models.

Case Study 1: Malonyl-CoA and Heart Failure

In a study involving male Sprague-Dawley rats subjected to myocardial infarction (MI), the administration of an MCD inhibitor resulted in increased levels of malonyl-CoA. This led to improved cardiac function as measured by echocardiography and enhanced exercise capacity . The findings suggest that targeting malonyl-CoA metabolism could be a viable therapeutic strategy for heart failure.

Case Study 2: Malonyl-CoA and Cancer

Recent research has highlighted the role of malonyl-CoA in cancer metabolism. Elevated levels of malonyl-CoA have been associated with reduced mTORC1 activity, a critical regulator of cell growth and metabolism. Inhibition of fatty acid synthase (FASN) resulted in increased malonyl-CoA levels, which directly inhibited mTORC1 activity, suggesting a potential mechanism for metabolic regulation in cancer cells .

Enzymatic Interactions

This compound's biological activity is also linked to various enzymatic pathways:

  • Malonyl-CoA Decarboxylase (MCD) : Inhibition of MCD increases malonyl-CoA levels, enhancing its role as an energy substrate regulator.
  • Fatty Acid Synthase (FASN) : Malonyl-CoA acts as a substrate for FASN and influences its activity through feedback mechanisms.

Table 2: Enzymatic Roles of Malonyl-CoA

Enzyme Function Effect of Malonyl-CoA
CPT-1Fatty acid transportInhibition
MCDMalonyl-CoA degradationInhibition leads to accumulation
FASNFatty acid synthesisSubstrate for synthesis

Q & A

Basic Research Questions

Q. How is malonyl chloride synthesized from malonic acid, and what are the critical reaction conditions?

this compound (propanedioyl dichloride) is synthesized via the reaction of malonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The process involves:

  • Reagent stoichiometry : A 1:2 molar ratio of malonic acid to SOCl₂ ensures complete conversion to the dichloride .
  • Catalysis : Catalytic dimethylformamide (DMF) may accelerate the reaction by facilitating intermediate formation.
  • Temperature : Reflux at 60–80°C for 4–6 hours ensures complete reaction .
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the product is distilled to isolate this compound (b.p. 53–55°C at 19 mmHg) .

Key Challenge : The reaction predominantly yields the dichloride (C₃H₂Cl₂O₂) rather than the monochloride due to the high reactivity of both carboxylic acid groups .

Table 1 : Synthesis Parameters

ParameterConditionReference
ReagentsMalonic acid, SOCl₂ (2 eq)
CatalystDMF (optional)
Temperature60–80°C (reflux)
Purity AnalysisGC (>98% purity achievable)

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is highly corrosive, moisture-sensitive, and reacts violently with water. Key precautions include:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat .
  • Storage : Anhydrous conditions at 2–8°C in sealed, light-resistant containers .
  • Ventilation : Use fume hoods to prevent inhalation of HCl fumes during reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Critical Risk Codes :

  • R14 : Reacts violently with water.
  • R34 : Causes burns .

Q. What are the primary reactions of this compound in organic synthesis?

this compound serves as a versatile acylating agent:

  • Amide Formation : Reacts with amines (e.g., N-metyloctylamine) in dichloromethane with triethylamine as a base to form diamides .
  • Esterification : Reacts with alcohols (e.g., ethanol) to yield diesters like diethyl malonate .
  • Polymer Synthesis : Enables carbonyl group incorporation in Knoevenagel condensations for cyclic compounds and polyesters .

Mechanistic Insight : The electrophilic carbonyl carbons facilitate nucleophilic attack by amines/alcohols, releasing HCl as a byproduct .

Advanced Research Questions

Q. Why is synthesizing malonyl monochloride challenging, and what strategies address this?

The dichloride forms preferentially due to the high reactivity of both carboxylic acid groups in malonic acid. Strategies to favor monochloride formation include:

  • Controlled Stoichiometry : Use 1:1 SOCl₂ to malonic acid, though incomplete conversion is typical .
  • Protective Groups : Temporarily protect one carboxylic acid group (e.g., esterification) before chlorination .
  • Alternative Reagents : Oxalyl chloride (C₂O₂Cl₂) may offer milder conditions but still favors dichloride formation .

Key Limitation : No commercially viable method exists for high-purity monochloride synthesis, limiting its use in asymmetric reactions .

Q. How does this compound facilitate polymer synthesis, and what are its limitations?

this compound is critical in synthesizing polyesters and polyamides:

  • Knoevenagel Condensation : Acts as a carbonyl source for α,β-unsaturated ketones, enabling crosslinking in polymers .
  • Co-Polymerization : Reacts with diols/diamines to form repeating units with C–C or C–N linkages .

Limitations :

  • Hydrolysis Sensitivity : Requires strict anhydrous conditions.
  • Side Reactions : Competing esterification/amidation can reduce polymer chain uniformity .

Q. What analytical methods ensure the purity and structural integrity of this compound?

  • Gas Chromatography (GC) : Quantifies purity (>98% achievable) and detects residual solvents .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1800 cm⁻¹ and C–Cl bonds at ~600 cm⁻¹ .
  • NMR Spectroscopy : ¹³C NMR shows carbonyl carbons at ~165–170 ppm .

Table 2 : Analytical Data Comparison

MethodKey Peaks/CriteriaReference
GCRetention time: 8.2 min (varies)
IR (neat)1805 cm⁻¹ (C=O), 610 cm⁻¹ (C–Cl)
¹H NMR (CDCl₃)No proton signals (C₃H₂Cl₂O₂)

Q. How do this compound’s physical properties influence its reactivity in acylation reactions?

  • High Electrophilicity : The electron-withdrawing Cl groups activate carbonyl carbons for nucleophilic attack .
  • Low Boiling Point (53–55°C at 19 mmHg) : Facilitates distillation purification but requires careful temperature control to prevent decomposition .
  • Density (1.449 g/mL) : Influences solvent choice (e.g., dichloromethane for homogeneity) .

Contradiction Note : Reported boiling points vary slightly (e.g., 60°C at 28 mmHg in ), likely due to measurement conditions or impurities.

Q. What role do malonyl radicals play in reaction mechanisms involving this compound?

While this compound itself does not generate radicals, its hydrolysis product (malonic acid) participates in radical-involved reactions like the Belousov-Zhabotinsky (BZ) oscillation. Here, malonyl radicals (•CH(COOH)₂) react with BrO₂• at diffusion-controlled rates, influencing reaction kinetics .

Research Gap : Direct radical pathways for this compound remain underexplored, offering opportunities for mechanistic studies .

Properties

IUPAC Name

propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFKXOFMCIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061860
Record name Propanedioyl dichloride
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Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-67-8
Record name Malonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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